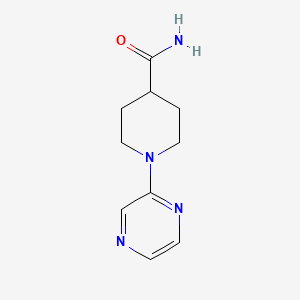

1-Pyrazin-2-ylpiperidine-4-carboxamide

Description

Significance of Piperidine-Pyrazine Carboxamide Scaffolds in Medicinal Chemistry

The foundational structure of 1-Pyrazin-2-ylpiperidine-4-carboxamide is built upon piperidine (B6355638) and pyrazine (B50134) rings, both of which are considered privileged scaffolds in drug discovery. Piperidine is a six-membered nitrogen-containing heterocycle that is a key component in numerous pharmaceuticals. mdpi.com Its derivatives are present in over twenty classes of drugs and are known to exhibit a wide range of physiological activities. researchgate.net The piperidine ring's conformational flexibility allows it to interact with a variety of biological targets. mdpi.com

Pyrazine, a six-membered aromatic ring with two nitrogen atoms, is another crucial heterocyclic moiety found in many biologically active compounds. tandfonline.com Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties. tandfonline.com The combination of a piperidine ring with a pyrazine moiety through a carboxamide linker creates a scaffold with significant potential for therapeutic applications. The carboxamide group itself is a common functional group in many active pharmaceutical ingredients, contributing to their binding affinity and pharmacokinetic properties.

Current Research Landscape of this compound and its Analogues

While specific research on this compound is not extensively detailed in publicly available literature, the broader class of piperidine-pyrazine carboxamides and their analogues is an active area of investigation. The research focus is often on exploring how different substitutions on the pyrazine and piperidine rings affect the biological activity of the resulting compounds.

For instance, a related compound, N-(4-methoxyphenyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide, has been identified as a chemical of interest in life sciences and medicinal chemistry, with potential anti-inflammatory, antiviral, and anticancer properties. ontosight.ai Research into analogues of pyrazinoic acid, the active form of the tuberculosis drug pyrazinamide, has shown that modifications to the pyrazine ring can significantly impact antimycobacterial potency. nih.govnih.gov This suggests that the pyrazine portion of this compound is a key area for structural modification to tune its biological effects.

The following table summarizes the biological activities observed in various analogues and related compounds, highlighting the therapeutic potential of this chemical class.

| Compound Class | Investigated Activity | Research Findings |

| Pyrazinamide Derivatives | Anti-mycobacterial | Some derivatives show good inhibitory effects against Mycobacterium tuberculosis. nih.gov |

| Pyrrolopyrazine Carboxamide Derivatives | FGFR2/3 Inhibition | Identified potent and selective inhibitors that can overcome mutant resistance. nih.gov |

| Pyrazole (B372694) Carboxamides | Insecticidal and Fungicidal | Certain derivatives exhibit high insecticidal and fungicidal activity. nih.gov |

| Chiral Pyrimidinyl-piperazine Carboxamides | α-Glucosidase Inhibition | Showed excellent inhibition values against α-glucosidase from Saccharomyces cerevisiae. nih.gov |

The research on these related structures underscores the potential of the this compound scaffold. The structure-activity relationship studies on pyrazinoic acid analogues, for example, have demonstrated that substitutions at various positions on the pyrazine ring can lead to compounds with enhanced potency. nih.govnih.gov This provides a rationale for the synthesis and evaluation of a library of this compound analogues with diverse substituents to explore their therapeutic potential fully.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-10(15)8-1-5-14(6-2-8)9-7-12-3-4-13-9/h3-4,7-8H,1-2,5-6H2,(H2,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXYVXFBTXLXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 1-Pyrazin-2-ylpiperidine-4-carboxamide Core Structure

The assembly of the this compound core is a multi-step process that involves the strategic formation of the pyrazine-piperidine linkage and the carboxamide group. The key steps include the functionalization of the pyrazine (B50134) ring, the introduction of the piperidine (B6355638) moiety, and the final formation of the amide bond.

Pyrazine Ring Functionalization

The pyrazine ring, being an electron-deficient heterocycle, is amenable to nucleophilic aromatic substitution (SNAr) reactions. This characteristic is often exploited for its functionalization. A common strategy commences with a 2-halopyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine. The halogen atom at the 2-position serves as a good leaving group, facilitating the subsequent introduction of the piperidine moiety. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the C-2 position for nucleophilic attack. researchgate.netstackexchange.comyoutube.com

Alternatively, substituted 2-aminopyrazines can be synthesized through various methods, including the cyclization of α-amino nitriles with α,β-dicarbonyl compounds. google.comgoogle.comnih.govnih.gov These pre-functionalized pyrazines can then be utilized in subsequent coupling reactions.

Piperidine Moiety Introduction

The introduction of the piperidine moiety is typically achieved through a cross-coupling reaction between a functionalized pyrazine and a suitable piperidine derivative. The Buchwald-Hartwig amination has emerged as a powerful and widely used method for this transformation. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the pyrazine ring (typically a 2-halopyrazine) and the nitrogen atom of the piperidine ring of a piperidine-4-carboxamide precursor. researchgate.netrsc.orgnih.gov

Another approach involves reductive amination. mdpi.com This method would entail the reaction of a 2-aminopyrazine (B29847) with a piperidin-4-one derivative to form an intermediate imine, which is then reduced to the corresponding secondary amine, thus forming the pyrazine-piperidine linkage.

Formation of the Carboxamide Linkage

The final step in the synthesis of the core structure is the formation of the carboxamide bond. This is a standard transformation in organic synthesis and can be accomplished through various reliable methods. A common approach involves the coupling of a pyrazin-2-ylpiperidine-4-carboxylic acid with ammonia (B1221849) or a protected amine using a coupling reagent. researchgate.net

A range of coupling reagents can be employed for this purpose, each with its own advantages. Commonly used reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govresearchgate.net Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (propylphosphonic anhydride). rjpbcs.com The choice of coupling reagent and reaction conditions is often optimized to ensure high yields and minimize side reactions. luxembourg-bio.comresearchgate.netpeptide.com

| Step | Reaction Type | Key Reagents/Catalysts | Description |

| Pyrazine Ring Functionalization | Nucleophilic Aromatic Substitution | 2-Halopyrazine, Base | The halogen on the pyrazine ring is displaced by a nucleophile to introduce functionality. |

| Piperidine Moiety Introduction | Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | A palladium-catalyzed cross-coupling reaction forms the C-N bond between the pyrazine and piperidine rings. |

| Piperidine Moiety Introduction | Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃) | Reaction of an amine with a ketone followed by reduction to form the C-N bond. |

| Formation of Carboxamide Linkage | Amide Coupling | EDC/HOBt, HATU, T3P | A carboxylic acid is activated and then reacted with an amine to form the amide bond. |

Derivatization Approaches for Structure Elaboration and Optimization

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the pyrazine heterocycle or the piperidine ring system to explore structure-activity relationships. nih.gov

Substitutions on the Pyrazine Heterocycle

The pyrazine ring can be substituted with a variety of functional groups to modulate the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted pyrazine-2-carboxylic acids. researchgate.net For instance, the synthesis can begin with 5-tert-butylpyrazine-2-carboxylic acid or 6-chloropyrazine-2-carboxylic acid to introduce these substituents into the final molecule. researchgate.net

Furthermore, nucleophilic aromatic substitution on a 2,6-dihalopyrazine can be performed sequentially to introduce different substituents at the 2- and 6-positions. The higher reactivity of the C-2 position towards nucleophilic attack allows for selective functionalization.

| Starting Material | Resulting Substitution Pattern |

| 5-tert-butylpyrazine-2-carboxylic acid | tert-Butyl group at the 5-position of the pyrazine ring. |

| 6-chloropyrazine-2-carboxylic acid | Chlorine atom at the 6-position of the pyrazine ring. |

| 3-aminopyrazine-2-carboxylic acid | Amino group at the 3-position of the pyrazine ring. |

Modifications of the Piperidine Ring System

The piperidine ring also presents opportunities for derivatization. One common modification is N-alkylation of the piperidine nitrogen, although in the case of this compound, this position is already substituted. However, if a piperidine-4-carboxamide is used as a starting material, the nitrogen can be alkylated prior to coupling with the pyrazine ring. researchgate.netgoogle.comresearchgate.net

Functionalization of the carbon skeleton of the piperidine ring can be more challenging but offers a way to introduce additional diversity. researchgate.netajchem-a.com Methods such as C-H functionalization are emerging as powerful tools for the direct introduction of substituents onto the piperidine ring. nih.govnih.gov Additionally, starting with pre-functionalized piperidine derivatives, such as those with substituents at the 3- or 4-positions, can lead to a wider range of analogs. mdpi.comnih.govodu.edu For example, using a substituted piperidine-4-carboxylic acid in the initial synthesis would result in a modified piperidine ring in the final product. researchgate.netresearchgate.netontosight.airesearchgate.netevitachem.com

| Modification Strategy | Description |

| Use of Substituted Piperidine Precursors | Employing piperidine-4-carboxamides with existing substituents on the ring in the coupling reaction. |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds on the piperidine ring using modern synthetic methods. |

Diversification at the Carboxamide Moiety

The diversification of the carboxamide moiety on a lead compound is a fundamental strategy in medicinal chemistry. This modification allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. For this compound, this diversification primarily involves the synthesis of a library of N-substituted analogs by forming new amide bonds.

The principal and most versatile method for achieving this diversification is through the condensation of the parent carboxylic acid, 1-(pyrazin-2-yl)piperidine-4-carboxylic acid, with a diverse array of primary and secondary amines. This transformation is typically not a direct reaction but a two-step process involving the activation of the carboxylic acid followed by coupling with the amine.

A widely documented method for activating pyrazine-2-carboxylic acids is their conversion to a more reactive acyl chloride. researchgate.netnih.gov This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. researchgate.net The resulting acyl chloride is then reacted with a chosen amine to form the desired N-substituted carboxamide. This step is frequently carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. researchgate.net

Beyond the acyl chloride method, a variety of modern coupling reagents are available for direct amide bond formation from a carboxylic acid and an amine. growingscience.com These reagents are designed to minimize side reactions and are often used under mild conditions. Common examples include:

Carbodiimides: such as N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt).

Uronium/Onium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

Phosphonium Reagents: like T3P (Propylphosphonic anhydride).

However, the electronic nature of the pyrazine ring can sometimes complicate these reactions. For electron-deficient pyrazine systems, standard coupling agents may prove inefficient. researchgate.net In such cases, alternative activation methods, for instance, using methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI), have been shown to be effective for promoting the formation of the amide bond. researchgate.net

While specific examples detailing the diversification of this compound are not prevalent in the reviewed literature, the general applicability of these methods is well-established through the synthesis of numerous analogous N-substituted pyrazine carboxamides. Research has demonstrated the successful coupling of various pyrazine-2-carboxylic acid chlorides with a wide range of substituted anilines and aminothiazoles. nih.govmdpi.com

Research Findings on Analogous Pyrazine Carboxamides

| Pyrazine Acid Chloride Precursor | Amine Reactant | Resulting N-Substituted Carboxamide |

|---|---|---|

| 6-chloropyrazine-2-carbonyl chloride | 3-methylaniline | 6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide |

| 6-chloropyrazine-2-carbonyl chloride | 3,5-bis(trifluoromethyl)aniline | 6-chloro-N-[3,5-bis(trifluoromethyl)phenyl]pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloropyrazine-2-carbonyl chloride | 3-methylaniline | 5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloropyrazine-2-carbonyl chloride | 3,5-bis(trifluoromethyl)aniline | 5-tert-butyl-6-chloro-N-[3,5-bis(trifluoromethyl)phenyl]pyrazine-2-carboxamide |

| Pyrazine Acid Precursor | Amine Used for Coupling | Synthesized Compound |

|---|---|---|

| Pyrazine-2-carboxylic acid | 2-aminothiazole | N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |

| 6-Chloropyrazine-2-carboxylic acid | 2-amino-4-methylthiazole | 6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide |

| 5-tert-Butylpyrazine-2-carboxylic acid | 2-bromoaniline | 5-tert-butyl-N-(2-bromophenyl)pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-dibromo-4-hydroxyaniline | 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 5-bromo-2-hydroxyaniline | 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide |

These studies underscore that the condensation of an activated pyrazine carboxylic acid with a diverse selection of amines is a robust and highly adaptable method for generating extensive libraries of carboxamide derivatives.

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activity

The biological activity of 1-Pyrazin-2-ylpiperidine-4-carboxamide is highly sensitive to structural changes across its three main components. The following subsections detail the observed effects of modifying the pyrazine (B50134) ring, the piperidine (B6355638) moiety, and the carboxamide linkage.

Effects of Pyrazine Substituents

For instance, in a series of substituted N-phenylpyrazine-2-carboxamides, the introduction of electron-withdrawing or lipophilic groups on the pyrazine ring has been shown to enhance antimycobacterial and antifungal activities. While direct SAR data for this compound is limited, analogies can be drawn from these related series. It is hypothesized that substituents on the pyrazine ring of this compound would similarly modulate its activity.

A hypothetical SAR study could involve the introduction of various substituents at the 5- and 6-positions of the pyrazine ring. The following table illustrates potential modifications and their expected impact on activity based on general principles observed in related pyrazine derivatives.

| Substituent at 5-position | Substituent at 6-position | Predicted Biological Activity | Rationale |

|---|---|---|---|

| H | H | Baseline | Unsubstituted parent compound. |

| Cl | H | Potentially Increased | Electron-withdrawing groups often enhance activity in related series. |

| CH3 | H | Potentially Decreased | Electron-donating groups may reduce activity. |

| CF3 | H | Potentially Increased | Strong electron-withdrawing and lipophilic group. |

| H | Cl | Potentially Increased | Positional isomerism of electron-withdrawing group could be favorable. |

Role of Piperidine Ring Conformation and Substituents

The piperidine ring serves as a central scaffold, and its conformation, as well as the presence of substituents, plays a pivotal role in orienting the other functional groups for optimal interaction with the biological target. The nitrogen of the piperidine ring is directly attached to the pyrazine ring, and the conformation of the piperidine ring will influence the spatial relationship between these two moieties.

Computational studies on N-arylpiperidines suggest that the piperidine ring typically adopts a chair conformation. nih.govacs.orgacs.orgrsc.orgresearchgate.net The orientation of the carboxamide group at the 4-position (axial versus equatorial) is a key determinant of activity. Generally, an equatorial orientation is favored as it minimizes steric hindrance and allows for more favorable interactions of the carboxamide group with the target.

Substituents on the piperidine ring can have a profound impact on both the conformation and the biological activity. For example, the introduction of a methyl group at the 2- or 3-position could lock the ring in a specific conformation or introduce steric clashes that alter binding affinity.

The table below outlines the potential effects of piperidine ring modifications.

| Modification | Predicted Conformation | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Unsubstituted | Chair | Baseline | Standard scaffold. |

| 2-methyl (axial) | Chair | Potentially Decreased | May introduce steric hindrance with the pyrazine ring. |

| 2-methyl (equatorial) | Chair | Potentially Altered | May influence the orientation of the pyrazine ring. |

| 4-carboxamide (axial) | Chair | Likely Decreased | Sterically less favorable and may not align optimally with the target. |

| 4-carboxamide (equatorial) | Chair | Likely Favorable | Minimizes steric hindrance and allows for optimal interaction. |

Influence of Carboxamide Linkage Variations

The carboxamide linkage is a crucial hydrogen bonding domain and its integrity is often vital for biological activity. Variations in this linker, such as altering the amide N-substituent or replacing the carboxamide with a bioisostere, can significantly affect the compound's pharmacological properties.

In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, modifications to the amide portion led to potent and orally bioavailable inhibitors of protein kinase B (PKB). nih.gov This highlights the importance of the N-substituent of the carboxamide in achieving desirable pharmacokinetic and pharmacodynamic properties. For this compound, variations at the amide nitrogen would be expected to similarly influence its activity profile.

Replacing the carboxamide group with other linkers, such as a sulfonamide or an ester, would drastically alter the electronic and hydrogen bonding characteristics of the molecule, likely leading to a significant change, and often a reduction, in activity.

The following table summarizes the potential outcomes of modifying the carboxamide linkage.

| Modification | Predicted Impact on Hydrogen Bonding | Potential Effect on Activity | Rationale |

|---|---|---|---|

| -CONH2 (primary amide) | Strong H-bond donor/acceptor | Baseline | Parent compound. |

| -CONHCH3 (secondary amide) | Altered H-bond donor/acceptor capacity | Potentially Modulated | Introduction of a methyl group can affect binding and solubility. |

| -CON(CH3)2 (tertiary amide) | Loss of H-bond donor capacity | Likely Decreased | Loss of a key interaction point. |

| -SO2NH2 (sulfonamide) | Different H-bonding and electronic properties | Significantly Altered | Bioisosteric replacement with different geometry and acidity. |

| -COOCH3 (ester) | Loss of H-bond donor capacity | Likely Decreased | Esters are often more susceptible to hydrolysis and lack H-bond donor capability. |

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry is a critical factor in the pharmacological efficacy of chiral molecules. Although this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters, leading to the existence of enantiomers and diastereomers. These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic stabilities.

For example, if a substituent is introduced at the 3-position of the piperidine ring, two enantiomers ((R) and (S)) will be formed. These enantiomers will interact differently with a chiral biological target, such as a receptor or an enzyme, potentially leading to one enantiomer being significantly more active than the other (eutomer versus distomer).

In a study of piperidine-3-carboxamide derivatives as antimelanoma agents, it was found that the S-isomer exhibited significantly greater potency than the R-isomer. nih.gov This underscores the importance of stereochemistry in the design of piperidine-based therapeutic agents. Therefore, in the development of substituted analogs of this compound, the stereoselective synthesis and evaluation of individual stereoisomers are essential to identify the most potent and selective compounds. The differential activity of stereoisomers is a direct consequence of the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is required for optimal binding.

Biological Activities and Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

Comprehensive in vitro pharmacological characterization is a critical step in understanding the mechanism of action of a novel compound. This typically involves a battery of assays to determine its interaction with various biological targets.

Receptor Binding and Modulation Studies

Data from receptor binding and modulation studies for 1-Pyrazin-2-ylpiperidine-4-carboxamide are not publicly available. Such studies would typically determine the affinity and selectivity of the compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Without this data, its potential effects on receptor-mediated signaling pathways cannot be ascertained.

Enzyme Inhibition Profiling

Information regarding the enzyme inhibition profile of this compound is not documented in accessible scientific literature. A comprehensive profiling would involve screening the compound against a panel of clinically relevant enzymes, such as kinases, proteases, and metabolic enzymes, to identify any inhibitory activity and determine its potency and selectivity.

Cellular Assays for Biological Response

There is no available data from cellular assays designed to measure the biological response to this compound. These assays are crucial for understanding how the compound affects cellular functions, such as proliferation, apoptosis, signaling pathway activation, and inflammatory responses, in a controlled in vitro environment.

In Vivo Efficacy Studies in Preclinical Models

Preclinical in vivo studies are essential to evaluate the potential therapeutic efficacy of a compound in a living organism before it can be considered for clinical development.

Evaluation in Disease-Specific Animal Models

There are no published studies detailing the evaluation of this compound in any disease-specific animal models. Such studies would be necessary to assess its potential therapeutic utility in conditions such as cancer, inflammatory diseases, or central nervous system disorders.

Pharmacodynamic Marker Assessment in Preclinical Systems

No information is available regarding the assessment of pharmacodynamic markers following the administration of this compound in preclinical systems. These assessments are vital for demonstrating that the compound is engaging its intended target in vivo and for establishing a dose-response relationship.

Molecular Pharmacology and Target Identification

Investigation of Intracellular Signaling Pathway Modulation

No research has been published detailing the effects of 1-Pyrazin-2-ylpiperidine-4-carboxamide on any intracellular signaling cascades.

Mechanistic Studies of Biological Action

Based on a comprehensive search of available scientific literature, there is no specific published research on the compound "this compound" that applies the computational chemistry and rational drug design methodologies outlined in the request.

Studies detailing molecular docking simulations, molecular dynamics, virtual screening, pharmacophore modeling, or QSAR analyses for this exact molecule could not be located. While research exists for related structures—such as other pyrazine (B50134) derivatives, various piperidine (B6355638) carboxamides, and different pyrazole (B372694) compounds—presenting this information would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each of the outlined sections and subsections. Fulfilling the request would necessitate fabricating data or presenting information on analogous compounds, which would be scientifically inaccurate and misleading.

Computational Chemistry and Rational Drug Design

Advanced Computational Techniques in Drug Discovery

Machine learning (ML), a subset of artificial intelligence, has become a cornerstone of modern compound design. acs.orgrsc.org ML algorithms are developed to learn from existing chemical and biological data, enabling them to predict the properties and activities of untested compounds. acs.org For classes of compounds including pyrazine (B50134) and piperidine (B6355638) derivatives, quantitative structure-activity relationship (QSAR) models have been a foundational application. nih.govresearchgate.netresearchgate.net These models establish a mathematical correlation between the structural or physicochemical properties of a compound and its biological activity. mdpi.com

Modern ML approaches, such as deep neural networks (DNNs), random forests, and support vector machines, have significantly enhanced the predictive power of these models. nih.govmdpi.com They can analyze complex, non-linear relationships within high-dimensional data, a task where traditional QSAR models might falter. rsc.org In the design phase, ML models are instrumental in several key areas:

De Novo Design: Generative ML models, including Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can "learn" the underlying rules of chemical structure and bonding from large compound databases. nih.govacs.org They can then generate novel molecular structures, such as new pyrazinylpiperidine scaffolds, that are predicted to have desired therapeutic properties. rsc.org

Property Prediction: ML is widely used to predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rsc.org By training on extensive datasets, these models can forecast the likely pharmacokinetic and toxicity profiles of a new design, such as a derivative of 1-Pyrazin-2-ylpiperidine-4-carboxamide, allowing chemists to prioritize compounds with a higher probability of success. preprints.org

Virtual Screening: ML models can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov This significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. ijpsjournal.com

The table below summarizes common ML techniques and their roles in the design of new compounds.

| Machine Learning Model | Application in Compound Design | Potential Relevance for this compound |

| Random Forest | Predicting biological activity (QSAR), classifying compounds as active/inactive. nih.gov | Building models to predict the target affinity of novel pyrazinylpiperidine analogs based on their structural features. |

| Support Vector Machines (SVM) | ADMET prediction, virtual screening. | Classifying derivatives as having favorable or unfavorable pharmacokinetic profiles. |

| Deep Neural Networks (DNN) | Predicting complex biological activities, de novo design, analyzing multi-omics data. preprints.orgnih.gov | Generating novel, synthesizable structures around the core scaffold with predicted high potency and low toxicity. |

| Recurrent Neural Networks (RNN) | Generating novel chemical structures represented as SMILES strings. nih.govacs.org | Designing new chemical libraries by producing valid SMILES for novel pyrazinylpiperidine derivatives. |

The integration of AI into lead optimization workflows involves several advanced strategies:

Generative AI for Molecular Modification: Generative models can be constrained to use a specific lead compound as a starting point. arxiv.org They then suggest modifications—such as altering substituents on the pyrazine or piperidine rings—that are predicted to enhance desired properties while maintaining or improving others. frontiersin.org Platforms like Generative Therapeutics Design (GTD) utilize 3D structural information and pharmacophore features to guide the generation of new molecules. ijpsjournal.comfrontiersin.orgresearchgate.net

Multi-Parameter Optimization (MPO): A successful drug candidate must balance multiple properties simultaneously (e.g., high potency, low toxicity, good solubility). AI algorithms, particularly those using reinforcement learning, are adept at navigating these complex trade-offs. preprints.orgacs.org The AI can be trained to maximize a "desirability score" that combines several key parameters, suggesting novel structures that represent an optimal balance. researchgate.net

Predictive Modeling for Iterative Design: AI accelerates the design-make-test-analyze cycle. frontiersin.org Predictive models forecast the properties of proposed analogs before they are synthesized. preprints.org This allows computational chemists to prioritize the most promising candidates, making the experimental process more efficient and increasing the success rate of finding an optimized drug candidate. nih.govnih.gov

| AI Strategy | Description | Application in Optimizing a Lead Compound |

| Reinforcement Learning | An AI agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. preprints.orgacs.org | The AI "agent" generates molecular modifications. The "reward" is based on predicted improvements in potency, selectivity, and ADMET properties. |

| Generative Models with Scaffolding | AI generates new molecules that retain a core structural scaffold from the lead compound. arxiv.org | New derivatives of this compound are designed by keeping the core intact while exploring novel side chains. |

| Transfer Learning | A model trained on a large, general chemical dataset is fine-tuned on a smaller, project-specific dataset. acs.org | A general property prediction model is adapted to the specific chemical series of pyrazinylpiperidines to make more accurate predictions with limited data. |

| Active Learning | The AI model identifies which new compounds, if synthesized and tested, would provide the most useful information to improve the model's accuracy. nih.gov | The AI suggests which specific analogs of the lead compound should be synthesized next to most rapidly refine the structure-activity relationship models. |

Analytical Research Methodologies in Characterization and Biological Assessment

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the unambiguous elucidation of a molecule's chemical structure. By analyzing the interaction of the compound with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups. For derivatives of pyrazine (B50134) and piperidine (B6355638), these analyses are crucial for confirming successful synthesis and structural integrity. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular skeleton.

¹H NMR (Proton NMR) identifies the chemical environment of hydrogen atoms within the molecule. For 1-Pyrazin-2-ylpiperidine-4-carboxamide, ¹H NMR would be used to confirm the presence and connectivity of the pyrazine and piperidine rings, as well as the amide group protons. Specific chemical shifts and coupling patterns would verify the substitution pattern on both heterocyclic rings.

¹³C NMR (Carbon NMR) maps the carbon framework of the molecule. This technique would be employed to identify each unique carbon atom, from the sp²-hybridized carbons of the pyrazine ring to the sp³-hybridized carbons of the piperidine ring and the carbonyl carbon of the amide.

Table 1: Expected NMR Data Profile for this compound

| Analysis Type | Structural Feature | Information Provided |

| ¹H NMR | Pyrazine Ring Protons | Confirms the electronic environment and position of hydrogens on the pyrazine ring. |

| ¹H NMR | Piperidine Ring Protons | Shows distinct signals for axial and equatorial protons, confirming ring conformation and substitution. |

| ¹H NMR | Amide (NH₂) Protons | A characteristic signal (often broad) confirming the presence of the primary amide group. |

| ¹³C NMR | Pyrazine Ring Carbons | Signals in the aromatic region corresponding to the carbon atoms of the pyrazine ring. |

| ¹³C NMR | Piperidine Ring Carbons | Signals in the aliphatic region corresponding to the saturated piperidine core. |

| ¹³C NMR | Carbonyl Carbon (C=O) | A downfield signal characteristic of the amide carbonyl group. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. In the analysis of this compound, IR spectroscopy would be expected to show key absorption bands that confirm its identity.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretching | ~3400-3100 (typically two bands for -NH₂) |

| C-H (Aromatic/Aliphatic) | Stretching | ~3100-2850 |

| Amide (C=O) | Stretching (Amide I band) | ~1680-1630 |

| Amide (N-H) | Bending (Amide II band) | ~1640-1550 |

| C-N | Stretching | ~1400-1000 |

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound, MS would confirm the molecular weight and elemental formula. While experimental data for this specific compound is not widely published, predicted collision cross-section values for various adducts, such as [M+H]⁺, have been calculated. uni.lu

Chromatographic Methods for Purity and Composition Analysis (e.g., HPLC)

Chromatographic techniques are vital for separating a compound from impurities and analyzing the composition of a sample. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of pharmaceutical compounds.

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. researchgate.netnih.gov This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov

The method would be validated to ensure it is accurate, precise, and robust for quantifying the compound and detecting any potential impurities from the synthesis or degradation products. Key parameters of an HPLC analysis include retention time (the time it takes for the compound to elute from the column), peak area (which is proportional to the concentration), and resolution (the degree of separation between adjacent peaks).

Table 3: Typical Parameters for HPLC Purity Analysis

| Parameter | Description | Purpose in Analysis |

| Column | Stationary Phase (e.g., C18, 5 µm) | Provides the medium for separation based on hydrophobicity. |

| Mobile Phase | Solvent system (e.g., Acetonitrile/Water gradient) | Elutes the compounds from the column. The gradient is adjusted to optimize separation. |

| Flow Rate | Speed of mobile phase (e.g., 1.0 mL/min) | Affects retention time and resolution. |

| Detection | UV detector set at a specific wavelength (e.g., 254 nm) | Quantifies the compound as it elutes based on its UV absorbance. |

| Retention Time | Time at which the compound's peak appears | Used to identify the compound in a sample. |

| Purity (%) | Calculated from the area of the main peak relative to the total area of all peaks | Determines the percentage of the desired compound in the sample. |

Advanced Bioanalytical Assays for Compound Evaluation

Once the structure and purity of this compound are confirmed, bioanalytical assays are employed to evaluate its biological effects. The specific assays depend on the therapeutic target of interest. Piperidine and pyrazine derivatives are investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. semanticscholar.orgevitachem.comnih.govnih.gov

Common types of assays include:

Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor (e.g., a kinase inhibitor), its potency is measured using in vitro assays. These experiments determine the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀). nih.gov

Cell-Based Assays: These assays measure the effect of the compound on living cells. For example, cytotoxicity assays are used to evaluate potential anticancer agents by measuring the concentration that kills 50% of cancer cells (CC₅₀ or GI₅₀) in a culture. nih.gov

Antimicrobial Assays: The compound's ability to inhibit the growth of bacteria or fungi is assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth. nih.gov

Receptor Binding Assays: If the compound is intended to interact with a specific cellular receptor, binding assays are used to determine its affinity (Kᵢ or Kₔ) for the target.

Biomarker Modulation Assays: In a cellular context, these assays can confirm that the compound engages its target and affects downstream signaling pathways, providing evidence of a mechanism of action. nih.gov

The results from these assays are critical for establishing a structure-activity relationship (SAR) and guiding further optimization of the compound for desired therapeutic properties. nih.govnih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Therapeutic Areas for Pyrazine-Piperidine Carboxamides

The pyrazine (B50134) and piperidine (B6355638) heterocycles are foundational elements in a wide array of clinically significant drugs. mdpi.comsemanticscholar.org The inherent versatility of the pyrazine-piperidine carboxamide scaffold suggests a broad, yet largely untapped, therapeutic potential beyond its initially investigated roles. Researchers are actively exploring several new avenues where these compounds could address unmet medical needs.

Oncology and Immuno-Oncology: The field of oncology presents a significant opportunity for this class of compounds. Derivatives have been investigated as inhibitors of Protein Kinase B (Akt), a crucial component in cell signaling pathways that are frequently deregulated in cancer. nih.govevitachem.com Specifically designed quinolyl pyrazinamides have also been explored as ligands for the Sigma 2 Receptor, a target for pancreatic cancer treatment. nih.gov Furthermore, a novel and promising area is immuno-oncology, where pyrazine carboxamides have been optimized as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling. researchgate.net Inhibition of HPK1 can enhance T-cell immunity, representing a powerful strategy to boost the body's own anti-tumor response. researchgate.net

Neurological Disorders: There is growing interest in the application of pyrazine derivatives for the treatment of neurological conditions. google.ttnih.gov Research into related piperidine structures has identified potential therapeutic agents for Alzheimer's disease, often by designing molecules that can interact with multiple targets, such as cholinesterase receptors and monoamine oxidase. mdpi.com A patent for pyrazine derivatives highlights their potential utility in addressing various neurological disorders, indicating a concerted effort to develop these compounds for central nervous system applications. google.tt

Antimicrobial and Anti-inflammatory Activity: The broad biological activity of pyrazine-containing heterocycles includes well-documented antimicrobial, antifungal, anti-inflammatory, and analgesic properties. researchgate.nettandfonline.com This suggests that 1-Pyrazin-2-ylpiperidine-4-carboxamide and its analogues could be developed as novel agents to combat infectious diseases or to manage inflammatory conditions.

A summary of potential therapeutic areas for this compound class is presented below.

| Therapeutic Area | Potential Mechanism/Target | Related Findings |

| Oncology | Inhibition of Protein Kinase B (Akt); Sigma 2 Receptor Ligands | Derivatives show potent inhibition of Akt, which is critical for tumor cell growth and survival. nih.govevitachem.com Quinolyl pyrazinamides have been designed for pancreatic cancer. nih.gov |

| Immuno-Oncology | Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition | Selective inhibitors can enhance T-cell mediated anti-tumor immunity. researchgate.net |

| Neurological Disorders | Multi-target inhibition (e.g., cholinesterase) | Related piperidine and pyrazine compounds are being developed for conditions like Alzheimer's disease. google.ttmdpi.com |

| Infectious Diseases | General antimicrobial and antifungal action | The pyrazine scaffold is known to exhibit a wide range of antimicrobial activities. researchgate.netresearchgate.net |

| Inflammatory Conditions | Modulation of inflammatory pathways | Pyrazine derivatives have demonstrated anti-inflammatory and analgesic effects. tandfonline.com |

Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

The development of next-generation analogues of this compound is a key research focus, aimed at enhancing potency, selectivity, and pharmacokinetic properties. This involves a synergistic interplay between rational drug design and advanced synthetic chemistry.

A primary strategy is the systematic exploration of the Structure-Activity Relationship (SAR) . By synthesizing a library of related compounds with specific modifications—for instance, adding different substituents to the pyrazine or piperidine rings—researchers can identify which molecular features are critical for biological activity. This optimization process has been successfully used to convert initial "hits" into potent and selective inhibitors for targets like HPK1 and Akt. nih.govresearchgate.net For example, studies have shown that varying the linker group between the piperidine ring and other substituents can dramatically improve oral bioavailability by preventing rapid metabolism. nih.gov

Modern synthetic methodologies enable the efficient creation of diverse analogues. Techniques such as the Truce-Smiles rearrangement allow for the novel synthesis of polysubstituted pyrazines under mild reaction conditions. nih.gov The synthesis of pyrazine carboxamide derivatives is often achieved by reacting pyrazine carboxylic acids with various amines, allowing for a wide range of chemical diversity to be introduced. nih.gov

Furthermore, drug design is evolving beyond single-target agents towards multi-target-directed ligands (MTDLs) . researchgate.net This approach involves designing a single molecule capable of interacting with multiple biological targets involved in a disease pathway. This strategy can offer synergistic benefits and a better safety profile compared to combination therapies. nih.gov For example, hybrids combining piperine (B192125) and carboximidamide moieties have been designed as multi-targeted agents against cancer. nih.gov

| Design Strategy | Objective | Example Application |

| Structure-Activity Relationship (SAR) Studies | To identify key molecular features for potency and selectivity. | Optimizing pyrazine carboxamides as selective kinase inhibitors. researchgate.net |

| Pharmacokinetic Optimization | To improve properties like oral bioavailability and metabolic stability. | Modifying linker groups to reduce clearance and improve in vivo performance. nih.gov |

| Multi-Target-Directed Ligands (MTDLs) | To design a single compound that hits multiple disease-related targets for enhanced efficacy. | Developing hybrids for cancer or Alzheimer's disease with multiple mechanisms of action. researchgate.netnih.gov |

| Advanced Synthetic Methods | To efficiently generate diverse libraries of novel analogues for screening. | Utilizing methods like the Truce-Smiles rearrangement to create novel pyrazine structures. nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Action

To fully elucidate the biological impact of this compound and its next-generation analogues, future research will increasingly rely on the integration of multi-omics data. This systems biology approach provides a holistic view of a compound's effects by simultaneously analyzing thousands of molecules across different biological levels. nih.gov

Multi-omics analysis involves combining data from various platforms:

Genomics: Studying the DNA to identify genetic factors that may influence drug response.

Transcriptomics: Analyzing RNA transcripts to understand how the compound alters gene expression.

Proteomics: Measuring the entire set of proteins to see the downstream effects of gene expression changes and identify direct protein targets.

Metabolomics: Profiling small-molecule metabolites to capture the ultimate physiological or pathological state of cells or tissues after drug treatment.

By integrating these datasets, researchers can move beyond a one-target, one-drug paradigm to build a comprehensive network-level model of the compound's mechanism of action. nih.gov This approach is powerful for discovering novel drug targets, identifying biomarkers that can predict patient response, and uncovering potential off-target effects. For instance, a multi-omics analysis could reveal that a pyrazine-piperidine carboxamide not only inhibits its primary target but also modulates unforeseen metabolic pathways, which could be either beneficial or detrimental. This deep biological insight is critical for advancing promising compounds through the drug development pipeline and toward personalized medicine. nih.govnih.gov

| Omics Layer | Molecules Analyzed | Key Insights Provided |

| Genomics | DNA | Genetic predispositions to drug response or toxicity. |

| Transcriptomics | RNA (mRNA, miRNA, etc.) | Changes in gene expression profiles induced by the compound. |

| Proteomics | Proteins | Identification of direct drug targets and downstream signaling pathway alterations. |

| Metabolomics | Metabolites (lipids, amino acids, etc.) | Understanding the final functional impact on cellular physiology and biochemical pathways. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-Pyrazin-2-ylpiperidine-4-carboxamide, and how can purity be validated?

Q. How can researchers characterize the stability of this compound under experimental conditions?

- Methodological Answer : Accelerated stability studies are conducted by exposing the compound to stressors like elevated temperatures (40–60°C), humidity (75% RH), and UV light. Degradation products are monitored via LC-MS, and kinetic modeling (e.g., Arrhenius equation) predicts shelf-life . Environmental factors such as pH (tested in buffers ranging from 3.0–9.0) and solvent polarity significantly influence degradation rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across assay systems?

-

Methodological Answer : Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition) may arise from assay-specific parameters (e.g., enzyme source, substrate concentration). Cross-validation using orthogonal assays (e.g., Ellman’s method vs. fluorometric assays) and kinetic studies (e.g., , IC) are critical . Molecular docking studies (e.g., AutoDock Vina) can identify binding mode variations due to structural analogs or protonation states .

-

Example : In Alzheimer’s research, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives showed IC values ranging from 0.8–12 µM depending on acetylcholinesterase isoforms, highlighting the need for isoform-specific assays .

Q. How can computational modeling guide the optimization of this compound for target engagement?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution can achieve enantiomeric excess (>90%). Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading). Chiral HPLC or polarimetry monitors enantiopurity during scale-up .

Contradictory Evidence and Mitigation

- Issue : Conflicting reports on antimicrobial efficacy (e.g., MIC values varying 10-fold).

- Resolution : Standardize testing per CLSI guidelines using reference strains (e.g., E. coli ATCC 25922) and control compounds .

Excluded Content

- Commercial/Industrial : Pricing, mass production methods, and supplier-specific data are omitted per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.